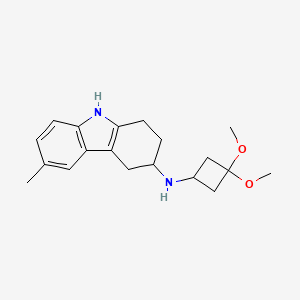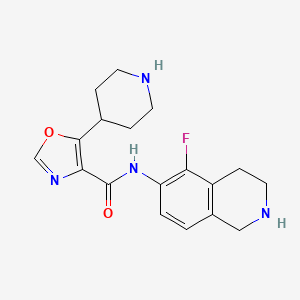![molecular formula C12H16ClN5O2 B7439350 2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine](/img/structure/B7439350.png)
2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine, also known as ACEA, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. ACEA is a selective agonist for the cannabinoid receptor type 1 (CB1) and has been shown to have various physiological and biochemical effects.
作用機序
2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine binds to the CB1 receptor and activates it, leading to downstream signaling events. The activation of the CB1 receptor by this compound leads to the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP (cAMP). This, in turn, leads to the activation of various intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the release of glutamate, a neurotransmitter that is involved in pain sensation and mood regulation. This compound has also been shown to increase the release of dopamine, a neurotransmitter that is involved in reward and motivation. In vivo studies have shown that this compound can reduce pain sensation and increase appetite.
実験室実験の利点と制限
2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine has several advantages as a tool for studying the CB1 receptor. It is a selective agonist for the CB1 receptor, meaning that it does not activate other receptors in the brain. This makes it a valuable tool for studying the specific role of the CB1 receptor in various physiological processes. However, this compound also has some limitations. It has a short half-life in vivo, meaning that it is rapidly metabolized and excreted from the body. This can make it difficult to study the long-term effects of this compound on physiological processes.
将来の方向性
There are several future directions for research on 2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine. One area of research is the development of more potent and selective CB1 receptor agonists. This could lead to the development of new therapeutic agents for the treatment of various diseases, including pain, obesity, and addiction. Another area of research is the development of new methods for delivering this compound to the brain. This could improve the efficacy of this compound as a therapeutic agent and allow for the study of its long-term effects on physiological processes. Finally, research on the CB1 receptor and its role in various physiological processes is ongoing, and this compound will continue to be a valuable tool for studying this receptor in the future.
合成法
The synthesis of 2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine involves a series of chemical reactions that require specific reagents and conditions. The starting material for the synthesis is 2-chloroadenosine, which is reacted with 2-(oxan-2-yloxy)ethylamine in the presence of a base to yield 2-chloro-9-[2-(oxan-2-yloxy)ethyl]adenine. This compound is then reacted with ammonia in the presence of a palladium catalyst to produce 2-chloro-9-[2-(oxan-2-yloxy)ethyl]purine. Finally, the purine derivative is reacted with an amine to yield this compound.
科学的研究の応用
2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine has been widely used in scientific research as a tool to study the function of the CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is primarily expressed in the brain and is involved in various physiological processes, including pain sensation, appetite, and mood regulation. This compound has been shown to activate the CB1 receptor selectively, making it a valuable tool for studying the role of the CB1 receptor in these processes.
特性
IUPAC Name |
2-chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN5O2/c13-12-16-10(14)9-11(17-12)18(7-15-9)4-6-20-8-3-1-2-5-19-8/h7-8H,1-6H2,(H2,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCASMNUMXWPSNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCN2C=NC3=C(N=C(N=C32)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-[(4-methoxy-1H-indol-3-yl)sulfonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B7439288.png)
![(2R)-2-(2-chlorophenyl)-2-hydroxy-N-[phenyl(2H-tetrazol-5-yl)methyl]acetamide](/img/structure/B7439293.png)
![N-(8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-yl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B7439294.png)
![2-[(4-ethyl-6-methylpyrimidin-2-yl)amino]-1-(1H-imidazol-5-yl)ethanol](/img/structure/B7439295.png)
![N-(4-hydroxy-4-phenylbutan-2-yl)-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B7439298.png)

![N-[1-(2,2-difluoroethyl)indazol-3-yl]-2-(2-methylimidazol-1-yl)acetamide](/img/structure/B7439318.png)
![(5-Bromo-1,3-dihydroisoindol-2-yl)-(7-oxaspiro[3.5]non-2-en-2-yl)methanone](/img/structure/B7439332.png)
![4-(2-ethylpyrazol-3-yl)-1-[2-(1H-pyrazol-4-yl)ethyl]triazole](/img/structure/B7439340.png)
![1-[4-(3,3-Dimethylazetidin-2-yl)piperidin-1-yl]-2-(1-methoxypiperidin-4-yl)ethanone](/img/structure/B7439344.png)
![N-(2-thiomorpholin-3-ylethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B7439357.png)
![3-[4-(6,6-Dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carbonyl)phenyl]-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid](/img/structure/B7439361.png)